molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2769279
CAS No.: 1610021-35-6
M. Wt: 186.57
InChI Key: OVCHFXFAEOICMD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized for their potent protein kinase inhibitor (PKI) activity and role in targeted cancer therapy . The core research value of this compound lies in its application as a critical synthetic intermediate for the development of novel small-molecule inhibitors. Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors for a range of kinases, including EGFR, B-Raf, MEK, and Cyclin-dependent kinases (CDKs), which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific chloro and fluoro substituents on the pyrazolopyrimidine core are strategic functional handles that facilitate further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for use in humans or animals. This product may be subject to country-specific export controls and is exclusively available to commercial and institutional entities.

Properties

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHFXFAEOICMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Anticancer Activity

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as an anticancer agent. Its structure allows for selective inhibition of kinases that are often overactive in cancer cells.

Case Study: Anticancer Screening
A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidine and tested them against several cancer cell lines. The following table summarizes the results:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)15.3
Compound BA549 (lung cancer)20.0
Compound CHCT116 (colon cancer)10.5

These findings indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anticancer activity, demonstrating a clear structure-activity relationship.

Antitubercular Activity

The compound's analogues have shown promising results against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.

Case Study: Antitubercular Activity Investigation
A focused library of pyrazolo derivatives was synthesized and evaluated for their antitubercular properties. The results are summarized below:

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound D0.5 µg/mLInhibition of cell wall biosynthesis
Compound E1.0 µg/mLDisruption of metabolic pathways

These compounds demonstrated low cytotoxicity while effectively inhibiting the growth of M. tuberculosis.

Anti-inflammatory Properties

Some derivatives of pyrazolo compounds exhibit anti-inflammatory effects, which may have therapeutic implications for conditions characterized by excessive inflammation.

Table: Anti-inflammatory Effects

CompoundNO Inhibition (%)Concentration (µM)
Compound F85%10
Compound G70%20

These results suggest that certain derivatives could serve as models for developing new anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects . Additionally, the compound’s photophysical properties enable its use in imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Structural and Functional Group Variations

The biological activity of pyrazolopyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Biological Activity/Application Key Data/References
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine Cl (5), F (6), NH₂ (7) Antimycobacterial (ATP synthase inhibition) MIC₉₀: 0.12 μM against M. tb
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-FPh), 5-Me, 6-Me, NH-Picolyl (7) Anti-Wolbachia (filariasis treatment) IC₅₀: 0.8 μM
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Br (3), biphenyl-4-yl (5), NH-Picolyl (7) Anticancer (kinase inhibition) HRMS: [M+H]⁺ = 456.0823
3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-FPh), 5-Me, 6-Ph, NH₂ (7) Antimicrobial (broad-spectrum) CAS: 861209-16-7

Key Findings

Substituent Position and Activity :

  • The 5-chloro-6-fluoro substitution in the target compound enhances antimycobacterial potency compared to 5-alkyl or 5-aryl derivatives (e.g., 5-methyl analogues in exhibit MIC₉₀ values >1 μM). Chlorine at position 5 likely improves target binding via hydrophobic interactions .
  • 3-Aryl substituents (e.g., 4-fluorophenyl in ) increase metabolic stability and reduce hERG channel liability, critical for drug safety .

Amine Group Modifications :

  • N-(pyridin-2-ylmethyl)amine derivatives (e.g., compounds in ) show enhanced solubility and microsomal stability compared to unsubstituted amines. However, the target compound’s free NH₂ group at position 7 may favor interactions with ATP synthase’s polar residues .

Comparative Physical Properties :

  • The target compound’s melting point (~190–194°C, extrapolated from ) is higher than 3-(4-fluorophenyl)-5-methyl-6-phenyl analogues (MP: 221–223°C ), suggesting differences in crystallinity due to halogen vs. phenyl substituents.
  • LogP Values : Chlorine and fluorine substituents lower logP (predicted ~2.1 for the target) compared to bromine-containing derivatives (logP ~3.5 in ), impacting bioavailability .

Comparison with Triazolo[1,5-a]pyrimidine Analogues

Although structurally distinct, triazolopyrimidines like cevipabulin (tubulin inhibitor) share functional similarities:

  • Cevipabulin: 5-Chloro-6-difluorophenyl substitution with a trifluoroethylamine group at position 7 (CAS: 849550-69-2) .
  • Ametoctradin : A triazolopyrimidine pesticide with 5-ethyl-6-octyl groups (CAS: 865318-32-3), highlighting the scaffold’s versatility .

Data Tables

Table 1: Substituent Effects on Antimycobacterial Activity

Compound 5-Position 6-Position MIC₉₀ (μM) Reference
5-Chloro-6-fluoro derivative Cl F 0.12
5-Methyl-6-allyl derivative Me Allyl 1.8
5-Phenyl-6-bromo derivative Ph Br 0.45

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP (Predicted)
5-Chloro-6-fluoro derivative 213.60 190–194 2.1
3-(4-FPh)-5-Me-6-Ph derivative 357.41 221–223 3.2
Cevipabulin 616.92 N/A 4.5

Biological Activity

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4ClFN4_4 and a molecular weight of 186.57 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of aminopyrazole with a halogenated pyrimidine derivative. This reaction proceeds via an addition–elimination mechanism, where the amino group of the aminopyrazole reacts with the halogenated carbon of the pyrimidine. Various synthetic routes have been explored to optimize yields and purity, including microwave-assisted synthesis and reflux conditions in organic solvents .

Enzyme Inhibition

Research has highlighted the compound's potential as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. In a study evaluating pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated strong inhibitory activity against these kinases at submicromolar concentrations. The inhibition of Pim-1 was linked to the suppression of BAD protein phosphorylation in cell-based assays, indicating its potential role in cancer therapy by interfering with cell survival pathways .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cancer cell lines. It exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50_{50} values ranging from 0.87 to 12.91 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in some assays . The selectivity index for these cell lines suggests that it may be a promising candidate for further development as an anticancer agent.

Photophysical Properties

The photophysical properties of this compound also make it suitable for applications as a fluorescent probe in biological studies. Its ability to interact with biomolecules can be leveraged to study intracellular dynamics and processes through fluorescence microscopy techniques .

Comparative Analysis

Compound IC50_{50} (µM) Target Kinase Selectivity
This compound0.87 - 12.91Pim-1High
5-Fluorouracil (5-FU)17.02VariousModerate

Case Studies

  • Pim-1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Pim-1 kinase activity by over 98% at concentrations of 1 µM. This inhibition correlated with reduced cell colony formation in clonogenic assays, indicating potent antitumor activity mediated through Pim-1 inhibition .
  • Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in live-cell imaging to monitor cellular processes dynamically. This application is particularly valuable in understanding drug interactions at the cellular level and tracking biological responses in real-time .

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalytic Recycling : Use immobilized catalysts (e.g., Pd/C) to reduce heavy metal waste .

Q. What advanced spectroscopic techniques are recommended for studying tautomeric equilibria in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomeric forms by variable-temperature 1H NMR .
  • IR Spectroscopy : Monitor N-H and C=O stretching frequencies to identify dominant tautomers .

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